2,4-Dibromo-1-methoxyphenazine

Halogenated Phenazines Medicinal Chemistry Scaffold Diversification

2,4-Dibromo-1-methoxyphenazine (CAS 1259015-02-5) is a synthetic phenazine derivative featuring two bromine atoms at the 2- and 4-positions and a methoxy group at the 1-position. It belongs to the halogenated phenazine (HP) class, a family of compounds intensively investigated for their potent antibacterial characteristics and, more recently, for their potential as anti-cancer and epigenetic probe tool compounds.

Molecular Formula C13H8Br2N2O
Molecular Weight 368.02 g/mol
Cat. No. B14034036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-1-methoxyphenazine
Molecular FormulaC13H8Br2N2O
Molecular Weight368.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=NC3=CC=CC=C3N=C12)Br)Br
InChIInChI=1S/C13H8Br2N2O/c1-18-13-8(15)6-7(14)11-12(13)17-10-5-3-2-4-9(10)16-11/h2-6H,1H3
InChIKeyMVQCVSKTSHOOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-1-methoxyphenazine: A Key Building Block in Halogenated Phenazine Research


2,4-Dibromo-1-methoxyphenazine (CAS 1259015-02-5) is a synthetic phenazine derivative featuring two bromine atoms at the 2- and 4-positions and a methoxy group at the 1-position . It belongs to the halogenated phenazine (HP) class, a family of compounds intensively investigated for their potent antibacterial characteristics and, more recently, for their potential as anti-cancer and epigenetic probe tool compounds [1]. Its structure positions it as a versatile scaffold for further derivatization in medicinal chemistry campaigns, enabling the rapid synthesis of libraries via cross-coupling reactions at the brominated positions [2].

Why 2,4-Dibromo-1-methoxyphenazine Cannot Be Simply Substituted with General Phenazine Analogs


The biological activity, synthetic utility, and physicochemical properties of halogenated phenazines are exquisitely sensitive to their specific substitution patterns. Simple substitution, for example replacing the methoxy with a hydroxyl group (as in 2,4-dibromo-1-hydroxyphenazine), can lead to a >10-fold change in antibacterial minimum inhibitory concentration (MIC) [1]. Furthermore, for advanced medicinal chemistry applications like proteolysis-targeting chimeras (PROTACs) or bifunctional degraders, the 1-methoxy group serves as a crucial protecting moiety for the C1-hydroxyl, enabling selective functionalization at the 2- and 4-bromo positions, a synthetic path that is blocked when the free hydroxyl is present [2]. Therefore, procuring the specific methoxy derivative is not merely a minor variant but a fundamental requirement for certain synthetic routes and biological activity profiles.

Quantitative Differentiation Evidence for 2,4-Dibromo-1-methoxyphenazine vs. Closest Analogs


Enhanced Scope for Scaffold Diversification via Selective Buchwald-Hartwig Cross-Coupling

The 1-methoxy substituent on 2,4-dibromo-1-methoxyphenazine enables a high-yielding, modular synthetic route for generating diverse HP libraries via sequential Buchwald-Hartwig cross-coupling, which is not feasible with the 1-hydroxy analog. The 1-methoxyphenazine scaffold is formed with a 70% average yield via cross-coupling, followed by a 68% average yield for reductive cyclization [1]. This contrasts with the 1-hydroxy analog, where the free hydroxyl group can interfere with cross-coupling reactions, often requiring additional protection/deprotection steps and leading to lower overall yields of diversified products.

Halogenated Phenazines Medicinal Chemistry Scaffold Diversification

Potential for Enhanced Pharmacokinetic Properties Compared to the 1-Hydroxy Analog

O-Methylation of a phenolic hydroxyl group is a common strategy to improve metabolic stability and cell permeability. The 1-methoxy group in the target compound eliminates the potential for Phase II glucuronidation or sulfation that would rapidly clear the 1-hydroxy analog (2,4-dibromo-1-hydroxyphenazine). While direct comparative metabolic stability data between these two specific compounds is not publicly available, this is a well-established class-level inference for drug design . The superior metabolic stability of methoxy vs. hydroxy substituents in phenazines has been demonstrated in related chemical series, where O-methylation improved in vitro half-life by up to 100-fold.

Drug Metabolism Pharmacokinetics O-Methylation

Biofilm Eradication Potency Tracked Through the 1-Methoxy Scaffold

Compounds built on the 1-methoxyphenazine scaffold achieve potent biofilm eradication activities against methicillin-resistant Staphylococcus aureus (MRSA). A representative derivative from a 1-methoxyphenazine library, compound 61, exhibited an MBEC (minimum biofilm eradication concentration) of 4.69 μM against MRSA BAA-1707 [1]. This compares favorably to the parent marine antibiotic, 2-bromo-1-hydroxyphenazine, which has an MBEC of 6.25 μM against the same strain [2], indicating that the 1-methoxy scaffold can support equal or superior biofilm-killing potency.

Biofilm Eradication Antibacterial MRSA

Anchoring Solubility for Prodrug Design: Peg-Carbonate Conjugation

A key application of the 1-hydroxyphenazine scaffold is the synthesis of water-soluble prodrugs via PEG-carbonate conjugation. For example, PEG-carbonate HP 24 derived from 2,4-dibromo-1-hydroxyphenazine demonstrated significantly improved water solubility while retaining antibacterial potency [1]. The 1-methoxy analog, however, cannot undergo this direct conjugation because the hydroxyl is methylated. This creates a strategic differentiation: the 1-methoxy analog is ideal for creating potent, non-prodrug agents, while the 1-hydroxy analog is the choice for prodrug strategies. This property determines procurement choice based on the specific research goal.

Prodrugs Solubility Enhancement PEGylation

A Unique Probe for Epigenetic Bromodomain (BRD2) Binding: Differentiating from Antibacterial Analogs

2,4-Dibromo-1-methoxyphenazine has been identified as a ligand for the BRD2 bromodomain, with a binding Kd of 32 nM as measured by the BROMOscan method [1]. This activity is absent or significantly lower in closely related hydroxy analogs like 2,4-dibromo-1-hydroxyphenazine, which are primarily characterized for antibacterial effects and have not been reported to engage bromodomains with sub-micromolar affinity. This Kd value places it in a useful range for a chemical probe.

Epigenetics BRD2 Bromodomain Chemical Probe

Inhibition of Human EPX Bromination: A Separate Pharmacological Fingerprint

The target compound also inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM [1]. This activity, measured by monitoring 3-bromo-tyrosine formation, indicates a distinct pharmacological mechanism not shared by the leading antibacterial phenazines. For instance, 2,4-dibromo-1-hydroxyphenazine and its analogs have not been reported to inhibit EPX, suggesting that the C1 methoxy substitution contributes to this novel target engagement.

Eosinophil Peroxidase Enzyme Inhibition Selectivity

Defined Application Scenarios for 2,4-Dibromo-1-methoxyphenazine Based on Comparative Evidence


Epigenetic Drug Discovery: BET Bromodomain Inhibitor Lead Generation

With a Kd of 32 nM for the BRD2 bromodomain [1], 2,4-dibromo-1-methoxyphenazine is a validated starting point for hit-to-lead campaigns targeting BET proteins. It offers a sub-100 nM affinity ligand that can be diversified via its two bromine atoms while the methoxy group protects the C1 position. This scenario leverages evidence from Section 3, Item 6.

Rapid Halogenated Phenazine Library Synthesis for Biofilm Eradication SAR

Utilizing the compound's high-yielding cross-coupling chemistry (Section 3, Item 1), medicinal chemists can rapidly build libraries of 2,4-disubstituted-1-methoxyphenazines to explore SAR for biofilm eradication. Representative compounds have already shown potent activity against MRSA biofilms (MBEC = 4.69 μM, Section 3, Item 3), demonstrating the value of this scaffold for generating novel biofilm-targeting agents.

Eosinophil Peroxidase Probe Development for Inflammatory Disease Research

The compound's ability to inhibit human EPX with an IC50 of 360 nM (Section 3, Item 6) positions it as a unique tool compound for studying eosinophil biology and EPX-mediated pathology. This application is entirely orthogonal to its antibacterial utility, and no other halogenated phenazine is known to share this activity profile, making the methoxy variant an essential procurement for this niche.

Pharmacokinetic Optimization of Phenazine Leads via O-Methylation

For programs where metabolic stabilization of the phenazine core is paramount, the methoxy analog offers a predicted improvement over the hydroxy analog (Section 3, Item 2). By starting with the pre-methylated compound, researchers can potentially bypass the need for late-stage methylation and focus on optimizing other properties, accelerating lead optimization timelines.

Quote Request

Request a Quote for 2,4-Dibromo-1-methoxyphenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.